
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is not yet fully understood. However, studies suggest that 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer development. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid induces oxidative stress, leading to apoptosis. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its potential therapeutic properties in various diseases. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid research. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential therapeutic properties in other diseases, such as autoimmune disorders. Additionally, the development of more soluble forms of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid could improve its bioavailability and efficacy in future research.
合成法
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid can be synthesized through a multi-step process starting from commercially available 3,7-dimethylphthalide. The synthesis involves several reactions, including oxidation, reduction, and amidation, resulting in the formation of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid as a white crystalline powder.
科学的研究の応用
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation plays a crucial role in the pathogenesis of many diseases, and 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
4-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-3-4-13-10-19(2,25-17(23)15(13)9-11)18(24)20-14-7-5-12(6-8-14)16(21)22/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJWDCEVYCTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=C(C=C3)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

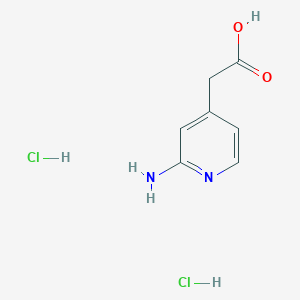


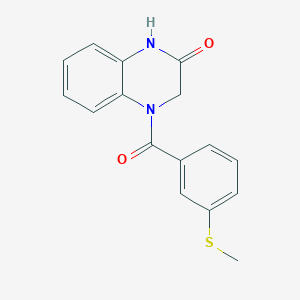
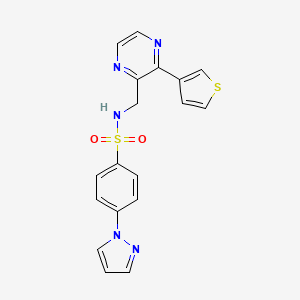
![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
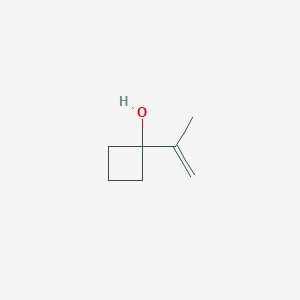
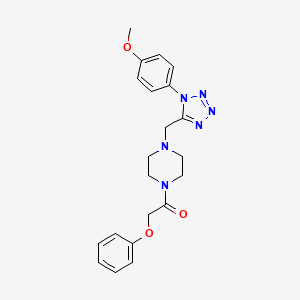

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2649884.png)
![2-(3-phenylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2649885.png)
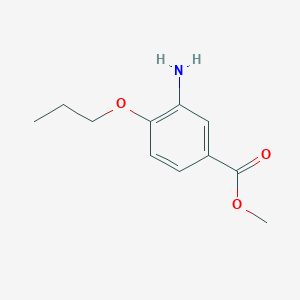
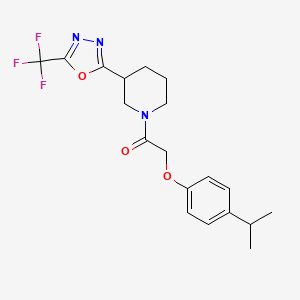
![2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide](/img/structure/B2649888.png)